molecular formula C21H23F2N3O5S B2878749 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 872724-79-3

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2878749
CAS No.: 872724-79-3
M. Wt: 467.49
InChI Key: RMDUCZKZQQFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazinan ring core substituted with a 4-fluoro-3-methylbenzenesulfonyl group at position 3 and a 4-fluorophenylmethyl moiety at the terminal amide nitrogen. Analogous compounds, such as N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () and N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (), share the sulfonyl-oxazinan backbone but differ in substituent groups, influencing their molecular interactions and applications .

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDUCZKZQQFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₄F₂N₃O₅S 516.51 4-Fluoro-3-methylbenzenesulfonyl; 4-fluorophenylmethyl
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₃H₂₇FN₃O₆S 524.55 4-Fluoro-2-methylbenzenesulfonyl; 2-methoxybenzyl
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 4-Fluorobenzenesulfonyl; 2-methylpropyl
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide C₁₈H₁₄F₂NOS 347.38 Fluorophenyl; thienylidene backbone (non-oxazinan)
  • Substituent Position Effects : The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from the 4-fluoro-2-methyl analog in , which may alter steric hindrance and electronic effects, impacting receptor binding .
  • Fluorine Content : Increased fluorine atoms (two in the target vs. one in ) enhance metabolic stability and lipophilicity, as seen in ADMET studies () .

Computational Similarity Analysis

Preparation Methods

Cyclization of N-Sulfonyl Amino Alcohols

The 1,3-oxazinan ring is synthesized via cyclization of N-sulfonyl amino alcohols. A representative protocol involves:

  • Sulfonylation : Reaction of 3-amino-1-propanol with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Cyclization : Treatment with silver triflate (AgOTf) at ambient temperature to induce intramolecular nucleophilic attack, forming the six-membered oxazinan ring.

Reaction Conditions

Step Reagents Solvent Temperature Yield
1 4-Fluoro-3-methylbenzenesulfonyl chloride, TEA DCM 0°C → RT 85%
2 AgOTf DCM RT 78%

Final Assembly and Purification

One-Pot Sequential Reactions

Recent methodologies employ a one-pot approach to streamline synthesis:

  • Simultaneous Cyclization-Amidation : Combining AgOTf-mediated cyclization with in-situ amidation reduces intermediate isolation steps.
  • Deprotection and Workup : Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups, followed by precipitation in cold diethyl ether.

Analytical Data

Parameter Value Method
Purity >98% HPLC
Molecular Weight 493.5 g/mol HRMS

Challenges and Optimization

Steric Hindrance in Amidation

Bulky substituents on the oxazinan ring and benzyl groups necessitate optimized conditions:

  • Solvent Choice : DMF > THF due to better solubility of intermediates.
  • Catalyst Loading : 1.5 equivalents of HOBt improve yields to >75%.

Sulfonylation Efficiency

Electron-withdrawing fluoro and methyl groups on the benzene ring enhance sulfonyl chloride reactivity, achieving >85% conversion.

Comparative Analysis of Methodologies

Method Steps Total Yield Advantages Limitations
Stepwise 5 62% High purity, controlled regioselectivity Time-intensive
One-Pot 3 55% Faster, fewer intermediates Lower yield due to side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.